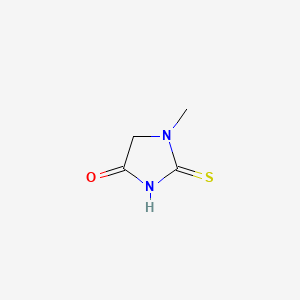

1-Methyl-2-sulfanylideneimidazolidin-4-one

Description

Contextualization within the Imidazolidinone and Thiohydantoin Chemical Landscape

The chemical architecture of 1-Methyl-2-sulfanylideneimidazolidin-4-one places it at the intersection of two important classes of heterocyclic compounds: imidazolidinones and thiohydantoins.

Imidazolidinones are five-membered heterocycles with a saturated C3N2 backbone, featuring a carbonyl group at either the 2 or 4 position. wikipedia.org They are structurally related to imidazolidine. The 2-imidazolidinones are cyclic derivatives of urea (B33335), while the 4-imidazolidinones can be prepared from amino acids. wikipedia.org This core structure is found in various pharmaceuticals, including imidapril (B193102) and azlocillin, and is utilized in organocatalysis. wikipedia.org

Thiohydantoins are sulfur analogs of hydantoins (imidazolidine-2,4-diones), where one or both carbonyl oxygen atoms are replaced by sulfur. jchemrev.comjchemrev.com 1-Methyl-2-sulfanylideneimidazolidin-4-one is specifically a 2-thiohydantoin (B1682308), meaning the oxygen at the C-2 position is substituted with a sulfur atom, forming a thiourea-like moiety within the ring. This substitution significantly influences the molecule's electronic properties, reactivity, and biological interactions. ijrpr.com Thiohydantoins are a versatile class of compounds, recognized for their wide-ranging applications in medicinal chemistry and as intermediates for the synthesis of biologically active molecules. jchemrev.comjchemrev.com

Therefore, 1-Methyl-2-sulfanylideneimidazolidin-4-one is best described as an N-methylated derivative of 2-thiohydantoin, combining the fundamental imidazolidinone ring with the characteristic thiocarbonyl group that defines the thiohydantoin family.

| Compound Family | Core Structure | Key Features | Relation to 1-Methyl-2-sulfanylideneimidazolidin-4-one |

| Imidazolidinone | Saturated 5-membered C3N2 ring with a carbonyl group. wikipedia.org | Cyclic urea or amide functionality. wikipedia.org | Forms the foundational heterocyclic ring system. |

| Thiohydantoin | Imidazolidine-2,4-dione ring with one or two thiocarbonyl groups. jchemrev.com | Sulfur analog of hydantoin (B18101); possesses a reactive thiourea (B124793) moiety. ijrpr.com | The thiocarbonyl group at C-2 and carbonyl at C-4 define it as a 2-thiohydantoin. |

Overview of Research Trajectories for 1-Methyl-2-sulfanylideneimidazolidin-4-one and Analogues

Research into 1-Methyl-2-sulfanylideneimidazolidin-4-one and its analogues is largely driven by the diverse biological activities exhibited by the broader thiohydantoin class. The thiohydantoin scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets. nih.gov The nature and position of substituents on the heterocyclic ring, such as the methyl group at the N-1 position, play a crucial role in modulating these activities. jchemrev.comjchemrev.com

Current research trajectories for thiohydantoin derivatives focus on a wide spectrum of potential therapeutic applications. jchemrev.comijrpr.com These compounds have been investigated for numerous pharmacological effects, highlighting the versatility of the core structure. nih.gov

Table of Investigated Biological Activities of Thiohydantoin Analogues

| Biological Activity | Description | Reference |

|---|---|---|

| Anticancer | Derivatives show cytotoxic activity against various cancer cell lines by mechanisms such as inhibiting tubulin polymerization or modulating cell cycle pathways. ijrpr.com The FDA-approved drug Enzalutamide, used for prostate cancer, contains a thiohydantoin core. nih.govchemicalbook.com | ijrpr.comnih.govchemicalbook.com |

| Antimicrobial | Certain 5-arylidine-2-thiohydantoins have demonstrated significant inhibition of Mycobacterium tuberculosis growth. Other derivatives have shown antibacterial properties. jchemrev.comjchemrev.com | jchemrev.comjchemrev.com |

| Antiviral | The thiohydantoin scaffold has been explored for its potential in developing antiviral agents. ijrpr.comresearchgate.net | ijrpr.comresearchgate.net |

| Antidiabetic | Some thiohydantoin-based compounds may act as insulin (B600854) sensitizers or enzyme inhibitors, showing potential as antidiabetic drugs. ijrpr.com | ijrpr.com |

| Anti-inflammatory | 1,3-disubstituted-2-thiohydantoin derivatives have been shown to possess anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines. nih.gov | nih.gov |

| Agricultural | Derivatives have been studied for use as agrochemicals, including herbicides, fungicides, and insecticides, often by interfering with essential biochemical pathways in pests. ijrpr.com | ijrpr.com |

The research strategy often involves the synthesis of libraries of thiohydantoin analogues with systematic modifications at the N-1, N-3, and C-5 positions to establish structure-activity relationships (SAR) and optimize compounds for potency and selectivity against specific biological targets. nih.gov

Significance of the Compound as a Synthetic Intermediate in Organic Synthesis

Beyond its own potential biological activities, 1-Methyl-2-sulfanylideneimidazolidin-4-one is a highly valuable synthetic intermediate for the construction of more complex, biologically active molecules. jchemrev.com The thiohydantoin ring possesses several reactive sites that can be selectively functionalized, making it a versatile scaffold for chemical elaboration.

The primary reactive sites and common transformations include:

C-5 Methylene (B1212753) Group: The carbon at position 5 is the most common site for modification. It is nucleophilic and readily undergoes condensation reactions, particularly with various aldehydes, to yield 5-substituted derivatives. jchemrev.comjchemrev.com This Knoevenagel-type condensation is a cornerstone reaction for diversifying the thiohydantoin scaffold.

S-2 Sulfur Atom: The thiocarbonyl group can be selectively alkylated, for instance, with methyl iodide, to form S-alkylated 2-thiohydantoin derivatives. jchemrev.comjchemrev.com This modification alters the electronic properties of the ring and provides a handle for further reactions.

N-3 Nitrogen Atom: The nitrogen at position 3 can also be substituted, often through reactions with various halo-aromatic compounds or via alkylation, allowing for the introduction of different functional groups. jchemrev.com

These reactions enable chemists to use 1-Methyl-2-sulfanylideneimidazolidin-4-one and related compounds as building blocks to access a wide array of derivatives for screening and drug development. researchgate.net For example, the synthesis of the marine natural product Leucettamine B involves a condensation reaction at the C-5 position of the closely related 3-methyl-2-thiohydantoin, demonstrating the synthetic utility of this reaction on the core scaffold. jchemrev.com

Summary of Key Synthetic Reactions

| Reactive Site | Reaction Type | Reagents | Outcome | Reference |

|---|---|---|---|---|

| C-5 | Condensation | Aromatic/Aliphatic Aldehydes | 5-(Aryl/Alkyl)methylene derivatives | jchemrev.comjchemrev.com |

| S-2 | S-Alkylation | Methyl Iodide, Potassium Carbonate | S-Alkylated thiohydantoin | jchemrev.comjchemrev.com |

| N-3 | N-Substitution | Halo-aromatic compounds, Alkyl Halides | N-3 substituted derivatives | jchemrev.com |

The straightforward synthesis of the 2-thiohydantoin core itself, often from the reaction of α-amino acids with thiocyanates or isothiocyanates, further enhances its accessibility and utility as a fundamental starting material in organic synthesis. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS/c1-6-2-3(7)5-4(6)8/h2H2,1H3,(H,5,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKGHQUWPQTSDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391624 | |

| Record name | 1-Methyl-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29181-65-5 | |

| Record name | NSC244824 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 2 Sulfanylideneimidazolidin 4 One and Its Derivatives

Direct Synthetic Routes to the Core 2-Sulfanylideneimidazolidin-4-one System

The formation of the foundational 2-sulfanylideneimidazolidin-4-one ring can be achieved through several synthetic strategies. These routes typically involve the condensation of precursors that provide the necessary carbon and nitrogen atoms to construct the five-membered ring.

While the condensation of an aldehyde, an α-amino acid ester, and an isothiocyanate in a one-pot, three-component reaction is an efficient procedure for producing highly substituted thiohydantoin derivatives, the direct synthesis of the core 2-sulfanylideneimidazolidin-4-one ring system from the simple condensation of thiourea (B124793) with aldehydes is less commonly documented. jchemrev.com The primary and most established routes for forming the thiohydantoin ring involve the reaction of α-amino acids or their derivatives with thiourea or isothiocyanates. nih.govjchemrev.com

The use of phosphoric anhydride (B1165640) (P₂O₅) as a catalyst for the primary synthesis of the thiohydantoin core is not widely reported in the chemical literature. Related phosphorus reagents, such as phosphorus pentasulfide (P₂S₅), have been employed in the conversion of existing hydantoin (B18101) or thiohydantoin structures. For instance, P₂S₅ can be used to transform a carbonyl group at the C-4 position into a thiocarbonyl, thereby converting a 2-thiohydantoin (B1682308) into a 2,4-dithiohydantoin. researchgate.net However, this represents a thionation of a pre-formed ring rather than a de novo synthesis of the core system.

A highly effective and straightforward method for synthesizing 2-thiohydantoins involves the direct, solvent-free reaction of an α-amino acid with thiourea at high temperatures. nih.govnih.govdocumentsdelivered.com This approach is noted for its simplicity, low cost, and scalability. nih.gov Specifically for the synthesis of 1-methyl-2-sulfanylideneimidazolidin-4-one, the precursor amino acid would be N-methyl glycine (B1666218) (sarcosine).

The reaction is typically performed by heating a mixture of the α-amino acid and thiourea, often in a 1:2 or 1:3 molar ratio, at temperatures ranging from 170 to 220°C. nih.gov Under these conditions, the reactants melt and react to form the 2-thiohydantoin product, which can then be purified. ijrpr.com Yields are generally moderate to high and can approach quantitative levels depending on the specific amino acid and reaction conditions. nih.govresearchgate.net

The proposed mechanism for this condensation begins with a nucleophilic attack by one of the amino groups of thiourea on the carboxyl group of the amino acid, forming an amide bond and eliminating a molecule of water. nih.govresearchgate.net This is followed by an intramolecular cyclization, where the α-amino group of the amino acid attacks the thiocarbonyl carbon, leading to the evolution of an ammonia (B1221849) molecule and the formation of the stable five-membered thiohydantoin ring. nih.gov A key advantage of this method is that the stereochemistry at the α-carbon of the amino acid is retained during the cyclization process. nih.gov

Table 1: Synthesis of 2-Thiohydantoins from α-Amino Acids and Thiourea via High-Temperature Condensation nih.gov

| α-Amino Acid Precursor | Temperature (°C) | Time (min) | Yield (%) |

| L-Alanine | 195 | 20 | 95 |

| L-Valine | 195 | 25 | 92 |

| L-Leucine | 195 | 20 | 97 |

| L-Isoleucine | 190 | 25 | 91 |

| L-Phenylalanine | 190 | 20 | 99 |

| L-Proline | 180 | 30 | 79 |

| L-Tryptophan | 180 | 45 | 85 |

| L-Tyrosine | 220 | 30 | 81 |

Derivatization Strategies and Reaction Pathways for Substituted Imidazolidinones

Once the 1-methyl-2-sulfanylideneimidazolidin-4-one core is synthesized, it serves as a versatile scaffold for further chemical modifications. The reactivity of the ring, particularly at the C-5 methylene (B1212753) position and the sulfur atom, allows for the introduction of a wide array of substituents.

The Knoevenagel condensation is a cornerstone reaction for the derivatization of thiohydantoins at the C-5 position. jchemrev.comjchemrev.com This reaction involves the condensation of an active hydrogen compound—in this case, the methylene group at C-5 of the thiohydantoin ring—with an aldehyde or ketone. wikipedia.org The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or ethanolamine. jchemrev.comwikipedia.org

For 1-methyl-2-sulfanylideneimidazolidin-4-one, the reaction with various aromatic aldehydes leads to the formation of 5-arylmethylene (or arylidene) derivatives. researchgate.net The process is initiated by the deprotonation of the C-5 methylene group by the base, creating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde, followed by a dehydration step to yield the α,β-unsaturated product, a 5-arylidene-1-methyl-2-sulfanylideneimidazolidin-4-one. wikipedia.orgdiva-portal.org This method is highly efficient for creating a diverse library of derivatives with various electronic and steric properties dictated by the substituents on the aromatic aldehyde.

Table 2: Examples of Knoevenagel Condensation with Thiohydantoin Derivatives

| Aldehyde Reactant | Base/Solvent | Resulting Derivative | Reference |

| 2-Methoxybenzaldehyde | Piperidine/Ethanol | 5-(2-Methoxybenzylidene)-2-thiobarbituric acid | wikipedia.org |

| Various Aromatic Aldehydes | Ethanolamine | 5-(Arylmethylene)-2-thiohydantoin | jchemrev.comjchemrev.com |

| Naphthaldehydes | Anhydrous AcONa / Acetic Acid | (Z)-5-(Naphthylmethylene)-2-thiohydantoin | researchgate.net |

| p-Methoxybenzaldehyde | Lemon Juice (Natural Catalyst) | 2-(p-Methoxyphenyl)methylenemalononitrile* | lookchem.com |

*Note: This example demonstrates the Knoevenagel reaction with a different active methylene compound but illustrates the use of green catalysts applicable to the general reaction class.

Alkylation and glycosylation are key strategies for modifying the properties of the thiohydantoin ring. These reactions can occur at the nitrogen or sulfur atoms. Due to the tautomerism between the thioamide and thio-enol forms, 2-thiohydantoins readily undergo S-alkylation. researchgate.net

Alkylation: The reaction of 1-methyl-2-sulfanylideneimidazolidin-4-one with alkylating agents such as methyl iodide in the presence of a base like potassium carbonate selectively yields the S-alkylated product, 2-(methylthio)-1-methyl-1,5-dihydro-4H-imidazol-4-one. jchemrev.comjchemrev.com This S-alkylation makes the C-terminal thiohydantoin a better leaving group, a principle utilized in protein sequencing. researchgate.net

Glycosylation: Similarly, glycosylation of 2-thiohydantoin derivatives with activated sugar precursors, such as α-glycopyranosyl bromides, typically occurs at the sulfur atom under alkaline conditions. researchgate.netnih.gov This reaction affords S-glycosides. For example, the reaction of 3-aryl-5-arylidene-2-thiohydantoins with 2',3',4',6'-tetra-O-acetyl-α-D-glucopyranosyl bromide results in the corresponding S-glucosides. nih.govresearchgate.net N-glycosylation can also be achieved, often after the sulfur atom has been functionalized or under different reaction conditions. researchgate.net

Table 3: Representative Alkylation and Glycosylation Reactions of Thiohydantoins

| Thiohydantoin Substrate | Reagent | Conditions | Product Type | Reference |

| 2-Thiohydantoin | Methyl Iodide / K₂CO₃ | - | S-Alkylated Thiohydantoin | jchemrev.comjchemrev.com |

| 5-Benzylidene-2-thiohydantoin | Phenacyl Bromide | - | 2-Benzoylmethylthiohydantoin | researchgate.net |

| (Z)-5-(Naphthylmethylene)-2-thiohydantoin | Glycosyl Halides | Alkaline | S-Bisglycosylated Hydantoin | researchgate.net |

| 3-Aryl-5-arylidene-2-thiohydantoin | 2',3',4',6'-tetra-O-acetyl-α-D-glucopyranosyl bromide | Aqueous Acetone | S-Glucosylated Hydantoin | nih.govresearchgate.net |

| 5-Arylidene-1-methyl-2-thioxoimidazolidin-4-one | Alkyl Bromides / α-Glycopyranosyl Bromides | Alkaline / Glycoside Conditions | N-Alkylated / N-Glycosylated Derivatives | researchgate.net |

Mannich Reactions in the Functionalization of Imazolidinone Derivatives

The Mannich reaction is a powerful tool for the C- and N-alkylation of acidic protons, and it has been effectively applied to the functionalization of thiohydantoin derivatives. Research has shown that 5-arylidene-2-thiohydantoins can be condensed with formaldehyde (B43269) and various primary or secondary aromatic amines to yield the corresponding Mannich bases. researchgate.netjchemrev.com This reaction typically involves the substitution of an active hydrogen atom, often at the N-3 position of the imidazolidinone ring, with an aminomethyl group. nih.gov

For instance, the reaction of 5-arylidene-2-thiohydantoins with primary aromatic amines and formaldehyde leads to the formation of N-3 substituted Mannich bases. nih.gov Similarly, 5-arylazo-1-phenyl-2-thiohydantoins react with formaldehyde and N-methylaniline, where the imino group at position 3 is sufficiently active to participate in the Mannich reaction, yielding 3-N-methylanilinomethyl-2-thiohydantoin derivatives in high yields. nih.gov

A notable characteristic of these Mannich bases is their reversibility. Treatment with ethanolic hydrochloric acid can revert the Mannich bases back to their original thiohydantoin precursors, demonstrating a retro-Mannich reaction. researchgate.netnih.gov This reversibility adds a layer of synthetic utility, allowing the Mannich base to function as a protecting or directing group.

Further transformations of these Mannich bases highlight their versatility as synthetic intermediates. For example, treatment with diazomethane (B1218177) can lead to the formation of cyclopropane (B1198618) products or N-methyl substituted compounds, depending on the substrate. researchgate.netjchemrev.com Alkylation reactions can also be performed, leading to 2-alkylmercapto derivatives which can be further hydrolyzed to their corresponding hydantoin analogs. researchgate.netjchemrev.com

Table 1: Examples of Mannich Reactions with Thiohydantoin Derivatives

| Starting Material | Reagents | Product Type | Ref. |

| 5-Arylidene-2-thiohydantoins | Formaldehyde, Aromatic Amines | N-3 Aminomethyl Derivatives | researchgate.net |

| 5-Arylazo-1-phenyl-2-thiohydantoins | Formaldehyde, N-methylaniline | 3-N-methylanilinomethyl Derivatives | nih.gov |

Sequential Sulfonylation/Desulfination Approaches to 5-Arylidene Thiohydantoins

A highly efficient method for the synthesis of 5-arylidene thiohydantoins involves a sequential sulfonylation/desulfination reaction. This approach utilizes 5-benzylthiohydantoin derivatives and excess arylsulfonyl chlorides in the presence of a base like triethylamine (B128534) to produce a wide array of 5-arylidene thiohydantoins in moderate to excellent yields. researchgate.netdntb.gov.ua

The proposed mechanism for this transformation begins with the sulfonylation of the starting material, which enhances the acidity of the proton at the 5-position of the thiohydantoin ring. researchgate.netnih.gov Subsequent deprotonation by the base generates a carbanion. This intermediate is then captured by another molecule of arylsulfonyl chloride to form a sulfone intermediate. researchgate.netnih.gov The final step is the elimination of a molecule of phenylsulfinic acid, which results in the formation of the desired 5-arylidene double bond. researchgate.netnih.gov

This methodology has been shown to be compatible with a variety of arylsulfonyl chlorides, including those with either electron-donating or electron-withdrawing substituents on the phenyl ring. researchgate.net The reaction conditions have been optimized, and the structure of the resulting products, such as the Z-isomer for certain 5-alkylidene derivatives, has been confirmed through techniques like X-ray crystallography. researchgate.netnih.gov

Table 2: Synthesis of 5-Arylidene Thiohydantoins via Sulfonylation/Desulfination

| 5-Substituted Thiohydantoin | Arylsulfonyl Chloride | Yield (%) | Ref. |

| 5-(4-Hydroxybenzyl)-2-thioxoimidazolidin-4-one | Phenylsulfonyl chloride | 81 | nih.gov |

| 5-(4-Hydroxybenzyl)-2-thioxoimidazolidin-4-one | 4-Fluorophenylsulfonyl chloride | 78 | nih.gov |

| 5-Benzyl-2-thioxoimidazolidin-4-one | Phenylsulfonyl chloride | 38 | nih.gov |

| 5-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one | Phenylsulfonyl chloride | 77 | nih.gov |

| 5-(4-Chlorobenzyl)-2-thioxoimidazolidin-4-one | Phenylsulfonyl chloride | 74 | nih.gov |

| 5-(4-Bromobenzyl)-2-thioxoimidazolidin-4-one | Phenylsulfonyl chloride | 65 | nih.gov |

Suzuki Coupling Reactions for Complex Derivatives

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. While not typically used to directly functionalize the 1-methyl-2-sulfanylideneimidazolidin-4-one core, it is instrumental in the synthesis of complex aldehyde precursors that are subsequently used to build 5-arylidene derivatives. nih.gov

This strategy involves the palladium-catalyzed coupling of a boronic acid or ester with an organohalide. In the context of thiohydantoin synthesis, researchers have prepared key aldehyde intermediates by reacting aryl bromides with boronic acid derivatives under Suzuki conditions. nih.gov For example, protected bromo-aldehyde derivatives can be coupled with various substituted phenylboronic acids. nih.gov Following the coupling reaction, deprotection of the aldehyde functionality provides the necessary intermediate, which is then condensed with 2-thioxoimidazolidin-4-one (or its N-methylated analog) in the presence of a catalyst like β-alanine to yield the final 5-arylidene-2-thioxoimidazolidin-4-one derivatives. nih.gov

This multi-step approach allows for the introduction of a wide range of complex aromatic and heteroaromatic substituents at the 5-position of the thiohydantoin ring, which would be difficult to achieve through direct condensation methods. The synthesis of N-methylindole-based derivatives has also been accomplished using a Suzuki coupling as a key step to construct the indole (B1671886) framework before its eventual condensation to form the target thiohydantoin. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. nih.gov The IR spectrum of 1-Methyl-2-sulfanylideneimidazolidin-4-one is characterized by distinct absorption bands for its key functional groups.

Studies on thiohydantoins have identified characteristic group frequencies that aid in their identification. raco.cat These include a "thioureide band" and specific stretching modes of the NCS bonds. raco.cat

Table 2: Characteristic Infrared Absorption Bands for 1-Methyl-2-sulfanylideneimidazolidin-4-one. To view the data, click the Display button.

Display

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Notes |

| N-H | Stretching | 3100 - 3300 | Typically a broad band due to hydrogen bonding. |

| C-H | Stretching | 2900 - 3000 | From the methyl and methylene (B1212753) groups. |

| C=O (Amide I) | Stretching | 1680 - 1750 | Strong, sharp absorption typical for a five-membered ring amide. |

| N-H (Amide II) | Bending | 1510 - 1570 | In-plane bending, often coupled with C-N stretching. |

| C-N-C (thioureide) | Stretching | ~1500 | Characterized as a "thioureide band". raco.cat |

| N-C=S | Antisymmetric Stretch | ~1400 | Characteristic group frequency for 2-thiohydantoins. raco.cat |

| N-C=S | Symmetric Stretch | ~1200 | Characteristic group frequency for 2-thiohydantoins. raco.cat |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing information about its structure through fragmentation patterns.

For 1-Methyl-2-sulfanylideneimidazolidin-4-one (molecular formula C₄H₆N₂OS), the calculated monoisotopic mass is 130.0201 u.

In Electron Ionization (EI-MS) , a molecular ion peak (M⁺˙) would be expected at m/z ≈ 130.

In Electrospray Ionization (ESI-MS) , which is a softer ionization technique, the protonated molecule ([M+H]⁺) would be observed at m/z ≈ 131.0279.

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass with high precision, which would distinguish it from other molecules with the same nominal mass. Analysis of fragmentation patterns in tandem MS (MS/MS) experiments can further corroborate the proposed structure by showing losses of characteristic neutral fragments. researchgate.net

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. While the specific crystal structure for 1-Methyl-2-sulfanylideneimidazolidin-4-one is not publicly documented, analysis of closely related thiohydantoin derivatives allows for a detailed prediction of its solid-state characteristics. nih.govpsu.edu

The five-membered imidazolidinone ring is expected to be nearly planar. A key feature of the solid-state structure of thiohydantoins is the formation of extensive intermolecular hydrogen bonds. The N3-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C4=O) and thiocarbonyl sulfur (C2=S) atoms act as acceptors.

Table 3: Typical Crystallographic Parameters for Related Thiohydantoin Structures. To view the data, click the Display button.

Display

| Compound | Crystal System | Space Group | Key Feature | Reference |

| (S)-5-isopropyl-5-methyl-2-thiohydantoin | Orthorhombic | P2₁2₁2₁ | N-H···S hydrogen bonds form tapes. | nih.gov |

| 5-Isopropyl-5-methyl-2-sulfanylideneimidazolidin-4-one | Monoclinic | P2₁/c | N-H···O and N-H···S bonds form R₂²(8) rings. | psu.edu |

| rac-N-acetyl-2-thiohydantoin-leucine | Triclinic | P-1 | N-H···O bonds form infinite chains. |

Crystal Structure Determination of 2-Sulfanylideneimidazolidin-4-one and its Substituted Analogues

The crystal structures of 2-sulfanylideneimidazolidin-4-one (commonly known as 2-thiohydantoin) and its derivatives have been extensively studied using X-ray diffraction techniques to elucidate their molecular geometries and packing arrangements. These compounds are recognized as valuable synthetic intermediates for various applications. nih.gov The core structure consists of a five-membered heterocyclic system containing a thioamide and an amide group, which provides an equal number of proton donors and acceptors, making them interesting candidates for forming complex hydrogen-bonded networks. nih.gov

Detailed crystallographic studies have been performed on several analogues. For instance, the crystal structure of 5-Isopropyl-5-methyl-2-sulfanylideneimidazolidin-4-one was determined to be monoclinic, belonging to the P21/c space group. nih.gov Another example, a new polymorph of 1-acetyl-2-thiohydantoin (B1331075), was found to crystallize in the triclinic system with the P-1 space group. jsac.or.jppsu.edu This particular polymorph has two independent molecules in the asymmetric unit. psu.edu The analysis of these structures provides precise data on bond lengths, bond angles, and torsion angles, which are fundamental to understanding their chemical behavior. In the case of rac-N-acetyl-2-thiohydantoin-leucine, the S2-C2-N1 bond angles are notably larger than the S2-C2-N3 angles in both of its independent molecules found in the asymmetric unit. psu.edu

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|---|

| 5-Isopropyl-5-methyl-2-sulfanylideneimidazolidin-4-one nih.gov | C₇H₁₂N₂OS | Monoclinic | P21/c | a = 5.8317(5) Å b = 9.2114(8) Å c = 16.8967(16) Å β = 95.855(3)° |

| 1-Acetyl-2-thiohydantoin (New Polymorph) jsac.or.jp | C₅H₆N₂O₂S | Triclinic | P1 | a = 4.9865(7) Å b = 5.5716(7) Å c = 12.544(2) Å α = 74.793(8)° β = 80.413(9)° γ = 85.001(10)° |

| rac-N-acetyl-2-thiohydantoin-leucine psu.edu | C₁₀H₁₆N₂O₂S | Triclinic | P-1 | Z=4 |

Analysis of Ring Planarity and Conformational Preferences within the Imidazolidinone Moiety

The five-membered imidazolidinone ring in 2-sulfanylideneimidazolidin-4-one and its derivatives exhibits a nearly planar conformation. In the structure of 5-Isopropyl-5-methyl-2-sulfanylideneimidazolidin-4-one, the 2-sulfanylideneimidazolidin-4-one moiety (S1/O1/N1/N2/C1–C3) is almost planar, showing a maximum deviation of 0.054 (2) Å for the N2 atom. nih.gov Similarly, the thiohydantoin ring in a new polymorph of 1-acetyl-2-thiohydantoin is described as essentially planar. jsac.or.jp

Substituents on the ring can influence the local geometry. For example, in 1-acetyl-2-thiohydantoin, the bulky acetyl group causes the S(1)–C(1)–N(2) angle [130.1(1)°] to be significantly greater than the S(1)–C(1)–N(1) angle [123.6(1)°]. jsac.or.jp This acetyl group is also nearly coplanar with the thiohydantoin ring itself. jsac.or.jp In rac-N-acetyl-2-thiohydantoin-leucine, a similar trend is observed where the S2-C2-N1 bond angles are larger than the S2-C2-N3 angles. psu.edu The planarity of the core ring structure is a recurring feature, although minor deviations and puckering can occur depending on the substitution pattern and crystal packing forces.

Investigation of Hydrogen Bonding Networks and Supramolecular Architectures

The presence of both N-H donor groups and C=O and C=S acceptor groups allows 2-sulfanylideneimidazolidin-4-one derivatives to form intricate and robust hydrogen bonding networks, which are crucial in defining their supramolecular architectures. nih.gov A common and significant motif observed is the formation of centrosymmetric dimers through pairs of hydrogen bonds.

In the crystal structure of 5-Isopropyl-5-methyl-2-sulfanylideneimidazolidin-4-one, molecules form dimers via a pair of N—H⋯O hydrogen bonds and a pair of N—H⋯S hydrogen bonds. Both of these interactions create a centrosymmetric ring with an R₂²(8) graph-set motif. nih.gov These dimeric units are then further linked, with enantiomeric R and S molecules alternating to form a tape-like structure. nih.gov

In the case of rac-N-acetyl-2-thiohydantoin-leucine, the crystal packing is governed by N–H···O hydrogen bond interactions, which link the molecules into infinite one-dimensional zigzag chains characterized by a C(6) graph-set motif. psu.edu The specific hydrogen bonding pattern can differ even between polymorphs of the same compound. For 1-acetyl-2-thiohydantoin, one polymorph forms infinite chains through hydrogen bonds between the amide C=O and the amide N–H groups of the thiohydantoin rings. jsac.or.jp In contrast, a newer polymorph exhibits a different pattern, where the intermolecular hydrogen bonds form between the acetyl C=O group and the amide N–H group, also resulting in an infinite chain structure. jsac.or.jp These variations in hydrogen bonding are fundamental to the phenomenon of polymorphism in these compounds.

Polymorphism Studies of 2-Sulfanylideneimidazolidin-4-one Derivatives

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a known phenomenon for 2-sulfanylideneimidazolidin-4-one derivatives. jsac.or.jp Different polymorphs possess distinct physicochemical properties, which makes the study and control of crystal forms important. jsac.or.jp

Studies on 1-acetyl-2-thiohydantoin have revealed at least two polymorphic forms. jsac.or.jp While both forms feature molecules linked into infinite chains by intermolecular hydrogen bonds, the specific pattern of these bonds is entirely different. In one previously known form, the hydrogen bonds are established between the amide C=O and N-H groups within the thiohydantoin rings. jsac.or.jp In a new triclinic polymorph, the hydrogen bonds are formed between the C=O of the acetyl group and the N-H of the amide. jsac.or.jp This difference in hydrogen bonding directly impacts molecular geometry; for instance, the C=O bond lengths in the acetyl and amide groups are different between the two forms. jsac.or.jp The parent compound, 2-thiohydantoin (B1682308), also exists in at least two polymorphic forms, highlighting that this is a characteristic feature of this class of molecules. researchgate.net The ability to form different stable hydrogen-bonding networks is a key driver for the existence of these polymorphic structures. jsac.or.jpresearchgate.net

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a primary tool for investigating the properties of 1-Methyl-2-sulfanylideneimidazolidin-4-one. By approximating the many-body electronic structure problem, DFT provides a computationally feasible yet accurate method to explore molecular geometries, electronic characteristics, and spectroscopic features.

DFT calculations have been employed to determine the most stable three-dimensional arrangement of atoms in 1-Methyl-2-sulfanylideneimidazolidin-4-one and its various isomers. A study by Tavakol et al. utilized the B3LYP method with different basis sets to optimize the geometries of five potential tautomers and a total of nine isomers of the compound. researchgate.net These calculations reveal that the thione and ketone forms of the molecule are energetically more stable than the corresponding thienol and enol forms. researchgate.net

The optimization process yields critical data on bond lengths, bond angles, and dihedral angles. Furthermore, Natural Bond Orbital (NBO) analysis, a common follow-up to DFT calculations, has been used to determine the distribution of electron density across the molecule, yielding atomic charges and insights into donor-acceptor interactions between orbitals. researchgate.net These electronic property calculations are fundamental to understanding the molecule's polarity, reactivity, and intermolecular interaction capabilities. researchgate.net

Table 1: Relative Energies of 1-Methyl-2-sulfanylideneimidazolidin-4-one Isomers Calculated via DFT

| Isomer/Tautomer | Description | Relative Energy (kcal/mol) |

| T1 | Diketo form | Most Stable (Reference) |

| T2 | Keto-enol form | Higher Energy |

| T3 | Keto-enol form | Higher Energy |

| T4 | Thione-enethiol form | Higher Energy |

| T5 | Thione-enol form | Higher Energy |

| Z vs. E Isomers | Geometric Isomers | Z isomers generally more stable |

Note: This table is a qualitative representation based on findings that keto/thione forms are more stable than enol/thienol forms, and Z isomers are favored over E isomers. researchgate.net The original study should be consulted for precise energy values.

A key validation of theoretical models is their ability to reproduce and explain experimental data. Quantum chemical descriptors, such as calculated vibrational frequencies and nuclear magnetic shielding constants, are often correlated with experimental spectra. For thiohydantoin derivatives, DFT calculations have successfully predicted infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net

The calculated vibrational frequencies from DFT, after appropriate scaling, can be matched to the absorption bands in an experimental IR spectrum, allowing for a detailed assignment of specific molecular motions (e.g., C=O stretch, N-H bend) to each band. researchgate.net Similarly, calculated NMR chemical shifts, using methods like the Gauge-Invariant Atomic Orbital (GIAO) method, have shown good agreement with experimental data for related compounds, helping to confirm specific tautomeric forms present in solution. researchgate.netencyclopedia.pub The NBO analysis of atomic charges can also be correlated with the molecule's reactivity and its interaction with other chemical species. researchgate.net

While specific TD-DFT studies for 1-Methyl-2-sulfanylideneimidazolidin-4-one are not extensively documented in the reviewed literature, this method is a standard approach for predicting the electronic absorption (UV-Vis) spectra of organic molecules. nih.govnih.gov TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. scielo.br

These calculations can be performed for the molecule in the gas phase or by incorporating a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the effects of a solution environment. chemmethod.com Such studies on analogous heterocyclic systems reveal how solvent polarity can shift absorption bands (solvatochromism) and provide insights into the nature of the electronic transitions, such as n→π* or π→π* transitions, by analyzing the molecular orbitals involved. nih.govnih.gov

Theoretical calculations are crucial for determining thermodynamic properties like Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). scielo.bracs.orgscielo.br These values are essential for predicting the spontaneity and energetics of reactions and tautomeric equilibria. acs.orgresearchgate.netresearchgate.net

Table 2: Experimental Thermodynamic Data for the Analogue Compound 1-Methylhydantoin (B147300) at 298.15 K

| Thermodynamic Property | Value (kJ·mol⁻¹) |

| Standard Molar Enthalpy of Formation (crystal) | - |

| Enthalpy of Vaporization | - |

| Enthalpy of Fusion | - |

| Enthalpy of Sublimation | 93.7 ± 2.2 |

Data sourced from a thermochemical study on 1-methylhydantoin and is presented for illustrative purposes. mdpi.comresearchgate.net

Tautomerism and Isomerism Studies

Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. For 1-Methyl-2-sulfanylideneimidazolidin-4-one, several tautomeric forms are possible due to the presence of multiple proton donor and acceptor sites.

The tautomerism of 1-Methyl-2-sulfanylideneimidazolidin-4-one has been a subject of detailed computational investigation. researchgate.net Theoretical studies predict the existence of multiple tautomers, including the primary diketo/thione form and various enol and thienol (or thiol) forms. These arise from the migration of a proton from either the nitrogen atom or the alpha-carbon to a carbonyl oxygen or thiocarbonyl sulfur.

DFT calculations have been used to assess the relative stabilities of these different forms. researchgate.net The results consistently show that the diketo-thione tautomer (the form represented by the compound's primary name) is the most stable isomer. The enol and thiol forms are calculated to be higher in energy. researchgate.net The relative stability is influenced by factors such as bond energies (C=O is stronger than C=S) and intramolecular hydrogen bonding. researchgate.netmdpi.com

Experimental verification of the dominant tautomeric form in solution is often achieved using NMR spectroscopy. researchgate.netresearchgate.netbeilstein-journals.org By comparing the experimentally observed chemical shifts with those calculated for each possible tautomer, researchers can confirm which form predominates under specific conditions (e.g., in a particular solvent). researchgate.netencyclopedia.pub For thiohydantoin derivatives, such combined theoretical and experimental studies have confirmed that the keto-thione form is indeed the major species present. researchgate.net

Energetic Ordering and Stability Analysis of Tautomers and Geometric Isomers (E/Z forms)

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the tautomeric landscape of 1-Methyl-2-sulfanylideneimidazolidin-4-one, also known as 1-methyl-2-thioxoimidazolidin-4-one (MTIO). researchgate.net Theoretical calculations are crucial for understanding the relative stabilities of various tautomers and isomers, which can coexist in equilibrium. researchgate.net

Research into the structures of MTIO has identified five potential tautomers and a total of nine isomers. researchgate.net The energetic analyses consistently reveal a distinct stability hierarchy. The ketone and thione forms of the molecule are found to be significantly more stable than their corresponding enol and thienol counterparts. researchgate.net This preference is attributed to the greater energetic favorability of the C=O and C=S double bonds compared to the C=C double bonds present in the enol/thienol forms. researchgate.net

Furthermore, within the isomeric forms, a clear preference for Z isomers over E isomers has been demonstrated through relative energy calculations. researchgate.net This stability ordering is a critical finding, as the predominant form of a molecule dictates its physicochemical properties and biological activity. The B3LYP method, a common DFT functional, has been successfully used to optimize the molecular parameters and determine the relative energies of these structures. researchgate.net

| Tautomer/Isomer Type | Relative Stability | Key Structural Feature |

|---|---|---|

| Ketone/Thione Forms | More Stable | Contains C=O and C=S double bonds |

| Enol/Thienol Forms | Less Stable | Contains C=C double bonds |

| Z Isomers | More Stable | - |

| E Isomers | Less Stable | - |

Computational Insights into Hydrogen-Exchange Rates and Protonation States

Computational chemistry provides powerful tools for investigating the dynamic properties of molecules like 1-Methyl-2-sulfanylideneimidazolidin-4-one, including hydrogen-exchange rates and the stability of different protonation states. Hydrogen-deuterium exchange (HDX) coupled with mass spectrometry (MS) is a key experimental technique for studying protein dynamics and structure, and computational methods are essential for analyzing the complex data generated. nih.govnih.govresearchgate.net

The intrinsic exchange rate of labile hydrogens, such as those on amide groups, is influenced by factors like pH, temperature, and the local chemical environment, including neighboring amino acid residues. nih.gov Computational models can simulate this process, providing insights at a single-residue level that may be difficult to obtain experimentally. researchgate.net For a molecule like 1-Methyl-2-sulfanylideneimidazolidin-4-one, theoretical calculations can predict which of its protons are most likely to exchange and at what relative rates, based on their acidity and solvent accessibility.

Similarly, the protonation state of a molecule is critical to its behavior, particularly its interaction with biological targets. nih.gov Computational methods, such as Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, can determine the most likely protonation states in different environments, such as in aqueous solution versus within an enzyme's active site. nih.gov These calculations consider the pKa values of ionizable groups and the electrostatic environment. For 1-Methyl-2-sulfanylideneimidazolidin-4-one, this would involve assessing the protonation states of the imidazole (B134444) ring nitrogens and the thione/enol groups to understand how its charge distribution changes in various biological contexts.

Molecular Modeling and Docking Studies

Molecular modeling and docking are indispensable computational techniques used to predict and analyze the interactions between a small molecule (ligand), such as 1-Methyl-2-sulfanylideneimidazolidin-4-one, and a biological macromolecule (protein).

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a protein target. nih.govnih.gov The process involves sampling a wide range of conformations of the ligand within the protein's binding site and scoring them based on a function that estimates the binding affinity. nih.gov A lower binding energy or a higher docking score generally indicates a more stable and favorable interaction. researchgate.net The reliability of a docking protocol is often validated by redocking a known ligand into its crystal structure; a root mean square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is typically considered a successful validation. nih.gov This approach allows researchers to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are crucial regulators of the cell cycle, making them important targets in cancer therapy. nih.govnih.govmdpi.com CDK2, which is activated by binding to Cyclin A or Cyclin E, is a key enzyme in the progression from the G1 to the S phase of the cell cycle. nih.gov Developing selective inhibitors for specific CDKs is challenging due to the high conservation of the ATP-binding site across the CDK family. nih.govmdpi.com

Molecular docking studies are used to analyze how potential inhibitors, such as derivatives of 1-Methyl-2-sulfanylideneimidazolidin-4-one, might bind to CDK2. These analyses focus on identifying interactions with key amino acid residues in the active site. For instance, inhibitors often form hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of adenine (B156593) from ATP. mdpi.com By understanding these specific binding interactions, medicinal chemists can design more potent and selective inhibitors. Targeting less conserved protein-protein interaction sites, like the cyclin binding groove on CDK2, represents an alternative strategy to achieve higher selectivity. nih.govnih.gov

The free energy of binding is composed of both enthalpic and entropic contributions, and understanding these components is fundamental to rational drug design. nih.gov Entropy, in particular, can be challenging to assess but plays a critical role. nih.gov It includes contributions from the conformational changes in both the ligand and the protein upon binding, as well as changes in the surrounding solvent. nih.gov

Computational methods, including molecular dynamics (MD) simulations, can be used to probe these effects. For example, MD simulations can reveal differences in the conformational entropy of a protein when bound to different ligands. nih.gov A gain in binding affinity can sometimes be driven exclusively by a gain in entropy. esrf.fr This often occurs when a ligand modification leads to the displacement of ordered water molecules from the binding site, a phenomenon discussed in the next section. esrf.fr Dissecting the interplay between conformational and solvation entropy is crucial for optimizing ligand design. nih.gov

Water molecules within a protein's binding site play a crucial role in mediating protein-ligand recognition. dundee.ac.uk The displacement of these water molecules upon ligand binding can have a significant impact on the binding affinity. esrf.fr Displacing energetically unfavorable ("unhappy") water molecules can lead to a substantial improvement in potency. esrf.frdundee.ac.uk

The energetic cost of displacing bound water can range from favorable to highly unfavorable, depending on how tightly the water is bound within the site. nih.govchemrxiv.org This cost can range from 0 to over 37 kcal/mol. chemrxiv.org Computational techniques are used to calculate the free energy changes associated with water displacement. nih.gov MD simulations and specialized tools can predict the location of hydration sites and estimate the thermodynamic cost or benefit of their removal. nih.govnih.gov For example, crystallographic data combined with thermodynamic analysis can show that adding a small chemical group, like a methyl group, to a ligand can displace a specific water molecule, leading to an entropy-driven gain in binding affinity. esrf.fr Therefore, the strategic displacement of binding site water molecules is a key strategy in lead optimization. nih.gov

Enzyme Inhibition and Modulation Studies

Derivatives of 2-sulfanylideneimidazolidin-4-one have been extensively studied for their inhibitory effects on several key enzymes implicated in a range of physiological and pathological processes.

Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of the cell cycle, and its dysregulation is often associated with the proliferation of cancer cells. Consequently, the development of CDK2 inhibitors is a significant area of anticancer drug discovery. While the broader class of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govajchem-a.comnih.govtriazolo[1,5-c]pyrimidine scaffolds have been investigated as CDK2 inhibitors, research has also extended to thioxoimidazolidinone derivatives as potential dual inhibitors of both the epidermal growth factor receptor (EGFR) and CDK2. nih.gov

One study highlighted a thioxoimidazolidinone derivative that demonstrated potent inhibitory activity against both EGFR and CDK2, with IC50 values of 0.098 µM and 0.087 µM, respectively. nih.gov This dual-inhibitory action suggests a promising avenue for the development of anticancer agents with a broader mechanism of action. The imidazole scaffold, a key component of the 2-sulfanylideneimidazolidin-4-one structure, is well-suited for kinase inhibition, further supporting the potential of these derivatives as anticancer drugs. nih.gov

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color. nih.gov The inhibition of tyrosinase is a major focus in the development of treatments for hyperpigmentation disorders and for cosmetic skin-lightening applications. Substituted benzylidene derivatives of 2-thiohydantoin (B1682308) have emerged as potent inhibitors of tyrosinase. nih.gov

A series of (Z)-5-(substituted benzylidene)-2-thiohydantoin derivatives were synthesized and evaluated for their ability to inhibit mushroom tyrosinase. Several of these compounds exhibited significantly greater inhibitory activity than the well-known tyrosinase inhibitors, kojic acid and resveratrol. nih.gov The structure-activity relationship (SAR) studies revealed that the "β-phenyl-α,β-unsaturated carbonyl" group is a critical feature for potent anti-tyrosinase activity. nih.gov

One of the most potent compounds identified was (Z)-5-(2,4-dihydroxybenzylidene)-2-thiohydantoin, which displayed an IC50 value of 1.07 µM against mushroom tyrosinase. nih.gov This was approximately 18 times more potent than kojic acid and 24 times more potent than resveratrol. nih.gov Furthermore, this compound demonstrated anti-melanogenesis effects in B16 cells by inhibiting cellular tyrosinase activity without significant cytotoxicity, highlighting its potential as a safe and effective skin-lightening agent. nih.gov

| Compound | Structure | IC50 (µM) |

|---|---|---|

| (Z)-5-(2,4-dihydroxybenzylidene)-2-thiohydantoin | 2,4-dihydroxybenzylidene substituent | 1.07 ± 2.30 |

| Kojic Acid | Reference Compound | 19.69 ± 4.90 |

| Resveratrol | Reference Compound | 26.63 ± 0.55 |

Perforin is a pore-forming protein crucial for the cytotoxic activity of T lymphocytes and natural killer (NK) cells, which are essential components of the immune system responsible for eliminating virus-infected and cancerous cells. nih.govresearchgate.net Inhibition of perforin represents a promising strategy for developing immunosuppressive agents with high specificity. researchgate.net A series of novel 5-arylidene-2-thioxoimidazolidin-4-ones have been investigated as inhibitors of perforin. nih.govresearchgate.net

Structure-activity relationship studies were conducted by modifying an isoindolinone or 3,4-dihydroisoquinolinone subunit attached to a fixed 2-thioxoimidazolidin-4-one/thiophene core. researchgate.net These studies led to the identification of several compounds with excellent inhibitory activity against both isolated perforin and perforin-mediated cell lysis by NK cells, at concentrations that were non-toxic to the killer cells. nih.govresearchgate.net

Mechanistic studies using surface plasmon resonance demonstrated that representative compounds from this series exhibit rapid and reversible binding to immobilized mouse perforin at low micromolar concentrations (≤2.5 μM). nih.gov Furthermore, these inhibitors were shown to prevent the formation of perforin pores in target cells, as confirmed by calcium influx studies. nih.gov This direct inhibition of pore formation underscores the mechanism by which these arylidene-2-thioxoimidazolidin-4-ones exert their immunosuppressive effects.

| Compound Class | Key Structural Features | Inhibitory Activity | Mechanism of Action |

|---|---|---|---|

| 5-Arylidene-2-thioxoimidazolidin-4-ones | Isoindolinone or 3,4-dihydroisoquinolinone subunit on a 2-thioxoimidazolidin-4-one/thiophene core | Excellent activity against isolated perforin and in situ NK cell-mediated lysis | Rapid, reversible binding to perforin; prevention of perforin pore formation |

Ligand-Target Interaction Research

The biological effects of 1-Methyl-2-sulfanylideneimidazolidin-4-one and its analogs are predicated on their specific interactions with various biological targets. Research in this area has focused on understanding their modulatory effects on enzyme activity and their binding to specific proteins and receptors.

Beyond the specific enzymes detailed above, derivatives of the 2-thiohydantoin scaffold have been shown to modulate the activity of a wider range of enzymes. For instance, certain thiohydantoin derivatives have demonstrated inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism, suggesting their potential as antidiabetic agents. nih.gov Other studies have identified 2-thioxoimidazolidin-4-one derivatives as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the endocannabinoid system.

While the direct modulation of protein-protein interactions (PPIs) by 1-Methyl-2-sulfanylideneimidazolidin-4-one itself has not been extensively documented, the broader class of thiohydantoin derivatives has been explored in the context of inhibiting PPIs. For example, some thiohydantoin analogs have been investigated as androgen receptor antagonists, which function by disrupting the interaction between the androgen receptor and its coactivators. escholarship.org The development of small molecules that can inhibit or stabilize PPIs is a rapidly growing field in drug discovery, and the thiohydantoin scaffold may offer a valuable starting point for the design of such modulators. escholarship.org

The interaction of 2-sulfanylideneimidazolidin-4-one derivatives with specific receptors and proteins is an area of ongoing investigation. While direct binding studies of 1-Methyl-2-sulfanylideneimidazolidin-4-one with nicotinic acetylcholine receptors (nAChRs) are not prominently reported in the literature, the structural features of this compound class may allow for interactions with the ligand-binding domains of these receptors. Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in neurotransmission, and their modulation has therapeutic implications for a variety of neurological and psychiatric disorders. nih.gov

Similarly, the binding of thiohydantoin analogues to FK506-binding proteins (FKBPs) remains an area with limited specific data. FKBPs are a family of proteins with peptidyl-prolyl isomerase activity that are involved in a range of cellular processes, including protein folding and signal transduction. nih.gov They are also the targets of immunosuppressive drugs like FK506 and rapamycin. nih.gov Given the diverse biological activities of thiohydantoin derivatives, exploring their potential as ligands for FKBPs could unveil novel therapeutic applications.

An exploration into the biological and mechanistic properties of 1-Methyl-2-sulfanylideneimidazolidin-4-one and its derivatives reveals a compound of significant interest in various therapeutic areas. This article focuses on the in vitro and pre-clinical research surrounding this chemical entity, detailing its structure-activity relationships, antimicrobial and antifungal activities, anti-leishmanial potential, and its role in the inhibition of necroptosis.

Broader Research Applications and Future Directions

Role as Versatile Building Blocks in Complex Organic Synthesis

The 2-thiohydantoin (B1682308) core, including 1-Methyl-2-sulfanylideneimidazolidin-4-one, serves as an important intermediate in organic synthesis for creating a wide array of biologically active compounds. jchemrev.com The reactivity of the thiohydantoin ring, particularly at the C-5 position, allows for various modifications, making it a versatile building block. jchemrev.com

One of the most common reactions is the condensation with aldehydes at the C-5 position, leading to the formation of 5-arylmethylene-2-thiohydantoin derivatives. jchemrev.comjchemrev.com This reactivity allows for the introduction of diverse substituents, which can significantly influence the biological activity of the resulting molecules. jchemrev.com The backbone of the thiohydantoin can be readily modified to introduce groups that provide steric bulk, enhance hydrophilic or hydrophobic interactions, or facilitate π-π stacking. jchemrev.comjchemrev.com

Furthermore, the nitrogen atoms within the ring (N-1 and N-3) and the sulfur atom at C-2 can also be sites for substitution, further expanding the synthetic possibilities. jchemrev.com For instance, N-substitution reactions have been reported where various halo aromatic compounds are added to the thiohydantoin ring to produce N-substituted derivatives. jchemrev.com The ability to selectively alkylate the sulfur atom at the C-2 position adds another layer of synthetic versatility. jchemrev.comjchemrev.com These varied reaction pathways underscore the role of 1-Methyl-2-sulfanylideneimidazolidin-4-one and its parent structure as a foundational element for combinatorial synthesis, enabling the generation of large libraries of compounds for screening. jchemrev.com

Potential in Medicinal Chemistry for Lead Compound Development and Drug Design

The 2-thiohydantoin scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active molecules. jchemrev.comnih.gov Derivatives of this class of compounds have demonstrated a wide spectrum of biological activities, including anticarcinogenic, antiviral, antimicrobial, and anti-inflammatory properties. nih.govnih.gov

Specifically, derivatives of 1-methyl-2-thiohydantoin have been synthesized and evaluated for their potential as potent inhibitors of NADPH oxidase (NOX) enzymes, which are implicated in various diseases such as vascular disorders and inflammation. jchemrev.comnih.gov For example, a series of 3-substituted 5-benzylidene-1-methyl-2-thiohydantoins were designed and synthesized based on known NOX inhibitors, with some compounds showing promising inhibitory activity against NOX 1 and NOX 4. nih.gov

The structural versatility of the 2-thiohydantoin ring allows for extensive structure-activity relationship (SAR) studies. jchemrev.com By modifying substituents at the N-1, N-3, and C-5 positions, researchers can fine-tune the pharmacological properties of these compounds to enhance potency and selectivity for specific biological targets. jchemrev.com For example, the anticancer drug Enzalutamide, used for castration-resistant prostate cancer, features a 2-thiohydantoin core, highlighting the clinical significance of this scaffold. nih.govmdpi.com The continued exploration of 1-Methyl-2-sulfanylideneimidazolidin-4-one as a lead compound is a promising avenue for the development of new therapeutic agents. nih.gov

Applications in Agrochemical Development (e.g., Fungicides, Herbicides)

Beyond pharmaceuticals, 2-thiohydantoin derivatives have found applications in the agrochemical industry. jchemrev.com Some compounds within this family have been investigated for their potential as pesticides, including fungicides and herbicides. nih.govnih.gov The fungicidal properties of certain thiohydantoin derivatives make them candidates for protecting crops from various fungal diseases. researchgate.netresearchgate.net

For instance, the benzimidazole (B57391) group of fungicides, which includes compounds like thiophanate-methyl, acts systemically to control a broad spectrum of fungal pathogens by inhibiting cell division. pomais.com While not a direct derivative, the mechanism of action and broad applicability of such systemic fungicides highlight the potential for thiohydantoin-based compounds in crop protection. The development of new fungicides is crucial to manage resistance in fungal populations, and the diverse chemistry of 2-thiohydantoins offers a platform for discovering novel modes of action. muctr.ru

Furthermore, some hydantoin (B18101) derivatives have shown promise as herbicides. nih.gov The ability to systematically modify the 2-thiohydantoin structure allows for the screening of large libraries of compounds to identify those with potent and selective herbicidal activity.

Exploration of Novel Applications in Materials Science (e.g., Polymer Stabilizers, Rubber Chemical Intermediates)

The applications of 2-thiohydantoins extend into the realm of materials science. These compounds have been utilized as reagents in polymerization catalysis. nih.gov The heterocyclic structure and the presence of reactive sites suggest potential for incorporation into polymer chains or for use as additives that can modify the properties of materials.

While specific applications of 1-Methyl-2-sulfanylideneimidazolidin-4-one as a polymer stabilizer or rubber chemical intermediate are not extensively detailed in readily available literature, the general chemical properties of thiohydantoins suggest possibilities. The sulfur-containing moiety could potentially act as an antioxidant or a vulcanization accelerator in rubber processing. Further research is needed to fully explore the potential of this compound and its derivatives in these industrial applications.

Advancements in Analytical and Computational Methodologies for Thiohydantoin Research

Development of Green and Efficient Synthetic Routes

The synthesis of 2-thiohydantoin derivatives has traditionally involved methods that may use harsh reagents or require multiple steps. nih.gov In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methodologies. One such approach involves the direct condensation of α-amino acids with thiourea (B124793) at high temperatures without the need for a solvent, offering advantages of simplicity, low cost, and easy work-up. nih.gov

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the synthesis of 3,5-disubstituted thiohydantoins. youngin.com This technique dramatically reduces reaction times compared to conventional heating methods and facilitates purification, making it suitable for the rapid generation of compound libraries. youngin.com The development of solid-phase and liquid-phase combinatorial synthesis strategies further enhances the efficiency of producing diverse thiohydantoin derivatives for high-throughput screening. jchemrev.comyoungin.com

| Synthesis Method | Key Features | Reference |

| Solvent-Free Condensation | Direct reaction of α-amino acids and thiourea; simple, low-cost. | nih.gov |

| Microwave-Assisted Synthesis | Rapid reaction times; efficient for combinatorial library synthesis. | youngin.com |

| Solid-Phase Synthesis | Facilitates purification and automation. | jchemrev.com |

Refinement of Spectroscopic and Computational Analytical Techniques

Modern analytical techniques are crucial for the characterization and study of 2-thiohydantoin derivatives. Spectroscopic methods such as UV, MS, and NMR are routinely used to confirm the structure of newly synthesized compounds. nih.gov For instance, 2-thiohydantoins typically exhibit a characteristic UV absorbance in the range of 260-270 nm, and their NMR spectra show distinctive chemical shifts for the protons on the thiohydantoin ring. nih.gov

Computational chemistry has become an indispensable tool in thiohydantoin research. researchgate.net Density Functional Theory (DFT) calculations are employed to study the electronic and geometric properties of these molecules, helping to predict their stable structures and correlate these properties with experimental observations. researchgate.netresearchgate.net Molecular docking studies are used to investigate the binding interactions of thiohydantoin derivatives with biological targets, such as enzymes and receptors. ajchem-a.comnih.gov These in silico techniques are valuable for rational drug design, allowing researchers to predict the potential activity of new compounds and prioritize them for synthesis and biological testing. rjptonline.org

| Analytical Technique | Application in Thiohydantoin Research | Reference |

| UV Spectroscopy | Characterization based on absorbance (typically 260-270 nm). | nih.gov |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | nih.gov |

| Nuclear Magnetic Resonance (NMR) | Elucidation of detailed molecular structure. | nih.gov |

| Density Functional Theory (DFT) | Prediction of stable structures and electronic properties. | researchgate.netresearchgate.net |

| Molecular Docking | Simulation of binding to biological targets for drug design. | ajchem-a.comnih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 1-Methyl-2-sulfanylideneimidazolidin-4-one, and what reaction conditions optimize yield and purity?

- Answer: The synthesis typically involves cyclocondensation reactions using thiourea derivatives and α-halo ketones. For example, alkylation of 1-methylimidazole precursors with sulfur-containing reagents (e.g., thiols or disulfides) under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or acetonitrile. Reaction temperatures between 60–80°C improve reaction kinetics. Purification via recrystallization from DMF/EtOH mixtures enhances purity, while column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates. Yield optimization requires strict anhydrous conditions and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How is the crystal structure of 1-Methyl-2-sulfanylideneimidazolidin-4-one determined, and what software tools are recommended for data refinement?

- Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at 296 K using Mo Kα radiation (λ = 0.71073 Å) provides high-resolution datasets. Refinement with SHELXL (SHELX suite) resolves anisotropic displacement parameters and hydrogen bonding networks. For visualization and geometry analysis, WinGX and ORTEP for Windows generate thermal ellipsoid plots and molecular packing diagrams. Key metrics include R factor <0.05, wR factor <0.15, and data-to-parameter ratios >10 to ensure reliability .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

- Answer: Standard assays include:

- Antimicrobial activity : Broth microdilution (MIC determination against S. aureus, E. coli).

- Antifungal screening : Agar diffusion assays on C. albicans.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Structural analogs (e.g., 1-Acetyl-5-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one) show bioactivity, suggesting similar protocols apply .

Advanced Research Questions

Q. How can researchers address discrepancies between spectroscopic data and crystallographic results for this compound?

- Answer: Cross-validation using complementary techniques:

- HRMS confirms molecular weight and isotopic patterns.

- 2D NMR (HSQC, HMBC) resolves connectivity ambiguities, particularly for tautomeric forms.

- Revisiting crystallization conditions (e.g., solvent choice, slow evaporation) improves crystal quality. For twinned crystals, SHELXD (SHELX suite) enables robust phase refinement. If inconsistencies persist, consider dynamic NMR studies to probe conformational flexibility .

Q. What computational approaches predict the reactivity of the sulfanylidene group in nucleophilic substitution reactions?

- Answer:

- DFT calculations (B3LYP/6-31G* basis set) model transition states and charge distribution.

- Molecular docking (AutoDock Vina) predicts binding affinities to enzymatic targets (e.g., kinases).

- Electrostatic potential maps (MEPs) generated via Gaussian software highlight nucleophilic/electrophilic sites.

Q. What strategies optimize the compound’s stability under varying pH conditions for in vitro studies?

- Answer:

- pH stability profiling : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC-UV at 24/48/72 hours.

- Optimal storage : Lyophilized form at -20°C in amber vials; reconstitute in PBS (pH 7.4) for assays.

- Derivatization : Introduce electron-withdrawing groups (e.g., acetyl) at the 1-position to reduce hydrolysis susceptibility .

Q. How should researchers design experiments to elucidate the compound’s mechanism of action in anticancer assays?

- Answer: A multi-modal approach:

- Apoptosis assays : Flow cytometry (Annexin V/PI staining) and Western blotting for caspase-3 activation.

- ROS detection : Fluorescent probes (e.g., DCFH-DA) quantify oxidative stress.

- Transcriptomics : RNA-seq identifies dysregulated pathways (e.g., p53, PI3K/AKT).

- Dose-response curves : Fit data to Hill equations to determine EC₅₀ and efficacy .

Notes

- Data Contradiction Analysis : Always validate unexpected results with orthogonal methods (e.g., SC-XRD + NMR + HRMS) to distinguish experimental artifacts from true anomalies .

- Software Tools : SHELX (structure refinement), WinGX (data processing), and Gaussian (computational modeling) are industry standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.